Avorelin
Overview
Description
Preparation Methods
Avorelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Avorelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break these disulfide bonds, leading to a loss of structural integrity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are modified peptides with altered biological activity .
Scientific Research Applications
Avorelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and receptor interactions.
Medicine: Investigated for its therapeutic potential in treating hormone-dependent cancers like prostate and breast cancer.
Industry: Utilized in the development of sustained-release formulations for long-term hormone therapy
Mechanism of Action
Avorelin exerts its effects by binding to the GnRH receptor, leading to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This is followed by a downregulation of the GnRH receptor, resulting in decreased secretion of these hormones and subsequent reduction in testosterone production. This mechanism is particularly useful in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
Avorelin is similar to other GnRH analogues like leuprorelin and buserelin. it is unique in its ability to provide sustained hormone suppression with fewer side effects. Similar compounds include:
Leuprorelin: Another GnRH analogue used in the treatment of prostate cancer.
Buserelin: A GnRH agonist with similar applications but different pharmacokinetic properties
This compound’s unique formulation allows for prolonged release and consistent therapeutic effects, making it a valuable option in hormone therapy .
Properties
CAS No. |
140703-49-7 |
---|---|
Molecular Formula |
C65H85N17O12 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70)/t46-,47-,48-,49-,50-,51-,52+,53-,54-/m0/s1 |
InChI Key |
HJNZCKLMRAOTMA-BRBGIFQRSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHWSYXLRP |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avorelin; EP-23904; MF-6001; EP23904; MF6001; EP 23904; MF 6001. Meterelin; 2-Me-D-Trp(6),desgly(10)-LHRH ethylamide. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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